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Compound of Interest

Compound Name: 2,6-Diisopropyl-4-nitroaniline

Cat. No.: B066186 Get Quote

A comprehensive review of publicly available scientific literature reveals a notable absence of

direct experimental data on the genotoxicity of 2,6-Diisopropyl-4-nitroaniline. Therefore, this

guide provides a comparative assessment of its potential genotoxicity by examining structurally

related compounds. The analysis focuses on two key structural features: the 2,6-dialkyl

substitution on the aniline ring and the para-positioned nitro group.

The genotoxic potential of aromatic amines and nitroaromatic compounds is of significant

interest to researchers and drug development professionals due to their widespread industrial

use and potential as pharmaceutical intermediates. This guide synthesizes existing data on

analogous compounds to infer the likely genotoxic profile of 2,6-Diisopropyl-4-nitroaniline
and to highlight the necessary experimental investigations for a definitive assessment.

Comparative Genotoxicity Data of Structural
Analogs
To predict the genotoxicity of 2,6-Diisopropyl-4-nitroaniline, this guide considers two groups

of structurally related compounds: 2,6-dialkyl-substituted anilines and various 4-nitroaniline

derivatives. The following tables summarize the available genotoxicity data for these analogs.

2,6-Dialkyl-Substituted Aniline Derivatives
The presence of bulky alkyl groups at the ortho positions to the amino group can influence the

metabolic activation and, consequently, the genotoxicity of aniline derivatives. The data for

compounds like 2,6-dimethylaniline (2,6-xylidine) are particularly relevant.
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Compound
Test
System

Genotoxicit
y Endpoint

Metabolic
Activation
(S9)

Result Reference

2,6-

Dialkylsubstit

uted anilines

Salmonella

typhimurium

TA100

Gene

Mutation

With 20% S9

mix

Weakly

Mutagenic
[1][2]

2,4,6-

Trimethylanili

ne

Salmonella

typhimurium

TA100

Gene

Mutation

With 20% S9

mix

Weakly

Mutagenic
[1][2]

2,4,6-

Trimethylanili

ne

Drosophila

melanogaster

Somatic

Mutation

(Wing Spot

Test)

In vivo Mutagenic [1][2]

2,4,6-

Trimethylanili

ne

Cultured

Fibroblasts

Gene

Mutation (6-

Thioguanine

Resistance)

Not specified Mutagenic [1][2]

2,6-Xylidine Rat (in vivo)

DNA Damage

(Comet

Assay in

liver)

In vivo

Weakly

Positive at

high, toxic

doses

[3][4]

2,6-Xylidine Rat (in vivo)

Chromosoma

l Damage

(Micronuclei

in bone

marrow)

In vivo Negative [3][4]

4-Nitroaniline Derivatives
The nitro group at the para-position is a well-known structural alert for genotoxicity. The

genotoxicity of various 4-nitroaniline derivatives has been investigated in multiple assays.
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Compound
Test
System

Genotoxicit
y Endpoint

Metabolic
Activation
(S9)

Result Reference

4-Nitroaniline
Salmonella

typhimurium

Gene

Mutation
With S9 Mutagenic [5][6]

4-Nitroaniline
Mammalian

Cells (in vitro)

Clastogenicit

y
Not specified Clastogenic [7]

4-Nitroaniline
CD1 Mice (in

vivo)

Clastogenicit

y
In vivo

Not

Clastogenic
[7]

2-Methoxy-4-

nitroaniline

Salmonella

typhimurium

TA98, TA100

Gene

Mutation

With and

Without S9
Mutagenic [5]

2-Chloro-4-

nitroaniline

Salmonella

typhimurium

Gene

Mutation
With S9 Mutagenic [5]

2-Cyano-4-

nitroaniline

Salmonella

typhimurium

Gene

Mutation
Not specified

Potent

Frameshift

Mutagen

[8]

2,6-Dicyano-

4-nitroaniline

Salmonella

typhimurium

Gene

Mutation
Not specified

Potent

Frameshift

Mutagen

[8]

Experimental Protocols for Key Genotoxicity Assays
Detailed methodologies are crucial for the accurate interpretation and comparison of

genotoxicity data. Below are generalized protocols for the Ames test and the in vitro

chromosomal aberration assay, based on standard guidelines.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds by measuring their ability to induce reverse mutations in histidine-requiring strains

of Salmonella typhimurium.[9]
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Methodology:

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) with different mutations in the histidine operon are used to detect various types of

mutagens (frameshift vs. base-pair substitution).

Metabolic Activation: The test is performed both in the absence and presence of a

mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats

pre-treated with an enzyme inducer like Aroclor 1254.[10]

Exposure: The test compound, at various concentrations, is mixed with the bacterial culture

and, if required, the S9 mix. This mixture is then plated on a minimal glucose agar medium

lacking histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: Only bacteria that have undergone a reverse mutation to histidine prototrophy can

grow and form colonies. The number of revertant colonies is counted for each concentration

of the test substance and compared to the spontaneous reversion rate in the negative

control. A dose-dependent increase in the number of revertant colonies, typically at least a

two-fold increase over the background, is considered a positive result.

In Vitro Mammalian Chromosomal Aberration Test
This assay identifies agents that cause structural chromosomal aberrations in cultured

mammalian cells.[11]

Methodology:

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells, Chinese

Hamster Lung (V79) cells, or human peripheral blood lymphocytes.

Metabolic Activation: The assay is conducted with and without an exogenous metabolic

activation system (S9 fraction).

Exposure: Cell cultures are treated with the test substance at a minimum of three analyzable

concentrations for a defined period. The highest concentration should ideally induce some
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level of cytotoxicity, often measured as a reduction in mitotic index or cell growth.[12]

Harvest and Slide Preparation: After treatment, the cells are incubated with a metaphase-

arresting agent (e.g., colcemid), harvested, treated with a hypotonic solution, and fixed. The

cell suspension is then dropped onto microscope slides and stained.

Microscopic Analysis: Metaphase spreads are analyzed microscopically for the presence of

chromosomal aberrations, including chromatid-type and chromosome-type aberrations (e.g.,

gaps, breaks, deletions, translocations).

Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are

calculated for each concentration and compared to the negative control. A statistically

significant, dose-dependent increase in the percentage of cells with structural chromosomal

aberrations is considered a positive result.

Visualizing Potential Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological

pathways and experimental procedures.
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Caption: Postulated metabolic pathways of 2,6-Diisopropyl-4-nitroaniline.
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Caption: General workflow for in vitro genotoxicity assessment.

Concluding Remarks
Based on the available data for structurally related compounds, a preliminary assessment of

the genotoxic potential of 2,6-Diisopropyl-4-nitroaniline can be made. The presence of the 4-

nitro group suggests a potential for genotoxicity, as seen in other 4-nitroaniline derivatives that
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are mutagenic in bacterial assays.[5][6] However, the bulky 2,6-diisopropyl groups may

sterically hinder the metabolic activation of the amino group, a key step in the genotoxicity of

many aromatic amines.[1] Studies on 2,6-xylidine indicate that it is resistant to N-hydroxylation

and primarily metabolizes to an aminophenol, which can lead to oxidative stress and

genotoxicity at high, toxic doses.[3][4]

Therefore, it can be hypothesized that 2,6-Diisopropyl-4-nitroaniline may exhibit mutagenic

properties due to its nitroaromatic structure, but its potency could be modulated by the sterically

hindering isopropyl groups. The primary mechanism of genotoxicity might involve nitroreduction

or the formation of reactive oxygen species through redox cycling of an aminophenol

metabolite, rather than the formation of DNA adducts via a nitrenium ion.

Ultimately, this comparative analysis underscores the necessity for direct experimental

evaluation of 2,6-Diisopropyl-4-nitroaniline to definitively characterize its genotoxic profile.

Standard in vitro assays, such as the Ames test and the chromosomal aberration assay, would

provide crucial initial data. Further in vivo studies would be warranted if positive results are

observed in vitro to understand its genotoxic potential in a whole organism context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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